molecular formula C11H13NO2S B13549073 N-(3-ethynylphenyl)propane-1-sulfonamide

N-(3-ethynylphenyl)propane-1-sulfonamide

Cat. No.: B13549073
M. Wt: 223.29 g/mol
InChI Key: WVTQTAALAGKTQB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethynylphenyl)propane-1-sulfonamide typically involves the reaction of 3-ethynylaniline with propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of sulfonamides, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-ethynylphenyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-ethynylphenyl)propane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)propane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as antibacterial and anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-ethynylphenyl)propane-1-sulfonamide is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

N-(3-ethynylphenyl)propane-1-sulfonamide

InChI

InChI=1S/C11H13NO2S/c1-3-8-15(13,14)12-11-7-5-6-10(4-2)9-11/h2,5-7,9,12H,3,8H2,1H3

InChI Key

WVTQTAALAGKTQB-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=CC=CC(=C1)C#C

Origin of Product

United States

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